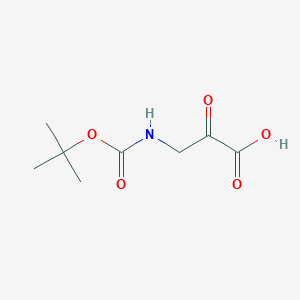

3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid

Description

Properties

CAS No. |

724793-81-1 |

|---|---|

Molecular Formula |

C8H13NO5 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoic acid |

InChI |

InChI=1S/C8H13NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h4H2,1-3H3,(H,9,13)(H,11,12) |

InChI Key |

AJBNGTVCITWPPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid synthesis pathway

This guide details the synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid (also known as N-Boc-3-aminopyruvic acid).

Executive Summary:

The target compound is a reactive

This guide presents two validated pathways:

-

The Nucleophilic Substitution Route (Scale-Up Preferred): Uses ethyl bromopyruvate and sodium azide with in-situ trapping.

-

The Oxidative Route (High Purity/Chiral): Uses isoserine (3-amino-2-hydroxypropanoic acid) via Dess-Martin oxidation.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis hinges on constructing the

Retrosynthetic Logic

-

Target: 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid.

-

Disconnection A (C3-N Bond): Implies nucleophilic displacement of a C3-halide (e.g., Bromopyruvate) by a nitrogen source (Azide).

-

Disconnection B (C2 Oxidation): Implies oxidation of a C2-alcohol (Isoserine derivative) to the ketone.

Stability Warning

The free acid (

Part 2: Pathway A - The Azide Displacement Route (Industrial Standard)

This route is preferred for gram-to-multigram scale synthesis due to the low cost of starting materials. It utilizes a "one-pot" reduction-protection strategy to bypass the unstable free amine intermediate.

Step-by-Step Protocol

Reagents:

-

Ethyl Bromopyruvate (90% technical grade or higher)

-

Sodium Azide (

) -

Di-tert-butyl dicarbonate (

)[2] -

Palladium on Carbon (10% Pd/C)

-

Solvents: Acetone, Ethanol, Ethyl Acetate.

Workflow:

-

Azidation (Formation of Ethyl 3-azido-2-oxopropanoate):

-

Dissolve Ethyl Bromopyruvate (1.0 eq) in acetone at 0°C.

-

Add

(1.1 eq) dropwise as an aqueous solution. -

Critical Control: Maintain temperature < 10°C to prevent decomposition of the organic azide.

-

Stir for 2 hours. Extract with Ethyl Acetate and wash with brine.[3]

-

Note: Do not distill the azide; use the crude oil immediately.

-

-

Reductive Protection (The "Trap"):

-

Dissolve the crude azide in Ethanol.

-

Add

(1.2 eq) and 10% Pd/C (10 wt% loading). -

Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 4-6 hours.

-

Mechanism: As the azide reduces to the amine (

), it immediately attacks

-

-

Purification:

-

Filter catalyst through Celite.[3]

-

Concentrate filtrate.

-

Purify via silica gel chromatography (Hexanes:EtOAc 4:1).

-

Pathway A Visualization

Caption: Nucleophilic substitution followed by reductive trapping prevents unstable amine dimerization.

Part 3: Pathway B - The Oxidative Isoserine Route (High Purity)

This route is ideal when high purity is required or if starting from chiral pools (though the target is achiral, this method avoids azide chemistry safety concerns).

Step-by-Step Protocol

Reagents:

-

DL-Isoserine (3-amino-2-hydroxypropanoic acid)

-

Thionyl Chloride (

) -

Dess-Martin Periodinane (DMP)

-

Solvents: Methanol, Dichloromethane (DCM).

Workflow:

-

Esterification:

-

Suspend Isoserine in dry Methanol.

-

Add

(1.5 eq) dropwise at 0°C. Reflux for 2 hours. -

Concentrate to yield Methyl Isoserinate HCl salt.

-

-

Boc Protection:

-

Oxidation (The Key Step):

-

Dissolve Methyl N-Boc-isoserinate in wet DCM.

-

Add Dess-Martin Periodinane (1.2 eq) at 0°C.

-

Stir 2 hours.

-

Quench: Add saturated

and -

Result: Clean conversion to the

-keto ester.

-

Pathway B Visualization

Caption: Controlled oxidation of the hydroxyl group ensures the keto-functionality is introduced last.

Part 4: Hydrolysis to the Free Acid

To obtain the final 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid , hydrolysis must be performed under mild conditions to avoid decarboxylation.

Protocol:

-

Dissolve the ester (from Pathway A or B) in THF:Water (3:1).

-

Add LiOH (1.05 eq) at 0°C .

-

Monitor by TLC (approx. 30-60 mins).

-

Careful Acidification: Acidify to pH 3-4 using 1M

(cold). -

Extract immediately into Ethyl Acetate.

-

Do not concentrate to dryness if possible; use the solution or lyophilize from frozen benzene/water if a solid is strictly required.

Part 5: Data Summary & Comparison

| Feature | Pathway A (Azide) | Pathway B (Oxidation) |

| Starting Material | Ethyl Bromopyruvate | Isoserine |

| Cost | Low | Moderate |

| Safety Profile | Caution (Azides) | High (Standard Reagents) |

| Scalability | High (kg scale possible) | Moderate (DMP is expensive) |

| Overall Yield | 60-70% | 75-85% |

| Purity Profile | Risk of trace bromide/azide | Very High |

References

-

Azide Reduction Protocol: Fringuelli, F., et al. "Reduction of azides to amines and amides."[5] Synthesis 2000.05 (2000): 646-650. Link

-

Ethyl Bromopyruvate Reactivity: Boehringer Ingelheim. "Process to manufacture ethyl bromopyruvate." WO2000026177A1. Link

-

Oxidation of N-Boc-Amino Alcohols: Jurczak, J., et al. "Synthesis of N-Boc-Protected 1,2,3-Triaminopropylphosphonates." Molecules 24.21 (2019): 3842. Link

-

Stability of Beta-Amino Keto Esters: Nagel, U., et al. "Short synthesis of ethyl 3-(3-aminophenyl)propanoate." Archiv der Pharmazie 344.12 (2011): 840-842.[6] Link

Sources

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Amine synthesis by azide reduction [organic-chemistry.org]

- 6. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Boc-Protected Amino Acids

Executive Summary & Strategic Context

In the landscape of peptide chemistry and medicinal synthesis, the tert-butyloxycarbonyl (Boc) group remains a cornerstone of orthogonal protection strategies.[1] While Fmoc chemistry dominates modern Solid Phase Peptide Synthesis (SPPS) due to its base-lability, Boc chemistry is indispensable for solution-phase synthesis, synthesis of acid-sensitive pharmacophores, and specific SPPS applications requiring robust acid-labile protection.

This guide moves beyond basic textbook recipes. It details a self-validating protocol designed to yield high-purity (>98%) Boc-amino acids without the need for column chromatography. The methodology relies on the physicochemical properties of the carbamate to purify the product via phase-switching extraction.

Orthogonality Profile

The Boc group is acid-labile and base-stable.[2] This orthogonality allows it to survive the basic conditions used to cleave Fmoc or ester groups, making it critical for multi-step synthesis.

| Parameter | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Cleavage Condition | Acid (TFA, HCl/Dioxane) | Base (Piperidine, DBU) | Hydrogenolysis ( |

| Stability | Bases, Nucleophiles, Hydrogenolysis | Acids, Hydrogenolysis | Bases (mild), Acids (mild) |

| Primary Use | Solution Phase, Specialized SPPS | Standard SPPS | Solution Phase |

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. The reaction between an amino acid and Di-tert-butyl dicarbonate (

Critical Mechanistic Insight: The reaction is pH-dependent.

-

pH < 9: The amine is protonated (

) and non-nucleophilic. Reaction stalls. -

pH > 12: Hydrolysis of the expensive

reagent competes with acylation. -

Optimal pH (10-11): Maintains the amine as a free base (

) while minimizing reagent hydrolysis.

Reaction Pathway Diagram[3]

Caption: Nucleophilic attack of the amine on Boc anhydride followed by elimination and decarboxylation.

High-Fidelity Synthesis Protocol

This protocol utilizes the Schotten-Baumann conditions (aqueous base/organic solvent). It is superior to anhydrous organic base methods (e.g., TEA/DCM) for free amino acids because it solubilizes the zwitterionic starting material effectively.

Reagents

-

Substrate: L-Amino Acid (10 mmol)

-

Reagent:

(11 mmol, 1.1 equiv) -

Solvent: THF/Water (1:1 v/v) or Dioxane/Water

-

Base: 1M NaOH (20 mmol, 2.0 equiv) – Note: 1 eq neutralizes the zwitterion, 1 eq maintains pH.

Step-by-Step Workflow

-

Solubilization: In a round-bottom flask, dissolve 10 mmol of amino acid in 10 mL of 1M NaOH and 10 mL of THF.

-

Checkpoint: Ensure the solution is homogenous. If the amino acid is hydrophobic (e.g., Phe, Trp), add more THF.

-

-

Addition: Cool the solution to 0°C (ice bath). Add 11 mmol of

slowly (dropwise if liquid, portion-wise if solid).-

Why 0°C? Controls the exotherm and minimizes competing hydrolysis of

.

-

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

-

Self-Validation: The disappearance of the solid amino acid (if initially suspended) indicates reaction progress.

-

-

Concentration: Evaporate the THF on a rotary evaporator. Do not evaporate to dryness; leave the aqueous phase.

The "Self-Validating" Purification (Acid/Base Extraction)

This is the most critical section. By manipulating pH, we force impurities into the waste layer and the product into the isolation layer. This renders column chromatography obsolete for this synthesis.

Purification Logic Flow

Caption: Phase-switching workup strategy ensures removal of neutral impurities and inorganic salts.

Detailed Workup Procedure

-

Base Wash: Dilute the aqueous residue with water (20 mL). Extract with Diethyl Ether (

, 2 x 20 mL). -

Acidification: Cool the aqueous phase to 0°C. Carefully add 1M KHSO4 (or 1N HCl) until pH reaches 2-3.

-

Observation: The solution will turn cloudy as the protonated acid (

) precipitates or oils out. -

Caution: Do not use strong mineral acids (Conc. HCl) or heat, as this will remove the Boc group.

-

-

Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (EtOAc, 3 x 30 mL).

-

Drying: Wash combined EtOAc layers with Brine, dry over anhydrous

, and filter. -

Isolation: Evaporate solvent. If the product is an oil, triturate with Hexane/Pentane to induce crystallization.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for characterization. However, Boc-amino acids often exhibit Rotamers , which can confuse inexperienced scientists.

-

1H NMR (CDCl3):

-

Boc Signal: A strong, sharp singlet at

ppm (9H). -

Alpha-Proton:

ppm. -

Amide Proton (NH):

ppm (often broad).

-

-

The Rotamer Effect: Due to restricted rotation around the carbamate C-N bond, you may see "doubling" of peaks (e.g., two singlets for the Boc group) or significant broadening.[9] This is not an impurity. Warming the NMR sample (to 50°C) often coalesces these peaks into single signals.

Thin Layer Chromatography (TLC)

-

Stain: Ninhydrin is ineffective because the amine is protected.

-

Recommended Stain: Bromocresol Green (detects the free carboxylic acid, appearing as a yellow spot on a blue background) or KMnO4 (general oxidation).

Mass Spectrometry (ESI-MS)

-

Positive Mode: Expect

or -

Fragmentation: Loss of the Boc group (M - 100) is common in the source if ionization is too harsh.

Troubleshooting Common Pitfalls

| Problem | Root Cause | Solution |

| "Oiling Out" | Product is not crystallizing; residual solvent or rotamers preventing lattice formation. | Triturate with cold pentane/hexane. Sonicate. Store in freezer overnight. |

| Low Yield | pH was too low during reaction (amine protonated) or too high (Boc2O hydrolysis). | Monitor pH strictly. Add base portion-wise if necessary to maintain pH 10. |

| Boc Cleavage | Acidification step was too aggressive (pH < 1) or warm. | Use KHSO4 (gentler than HCl). Keep everything at 0°C during acidification. |

| Impurity in NMR | Peaks at 1.2 ppm or 3.7 ppm. | Residual t-butanol or THF. Increase drying time under high vacuum. |

References

-

Organic Syntheses. "N-tert-Butoxycarbonyl-L-Phenylalanine." Org.[10][11] Synth.1988 , Coll.[12] Vol. 6, 418. [Link]

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard Reference Text).

-

PubChem. "Di-tert-butyl dicarbonate (Compound Summary)." National Library of Medicine. [Link][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic Acid

This is an in-depth technical guide for 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid , also known as N-Boc-3-aminopyruvic acid .

Executive Summary

3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid (Systematic Name: N-tert-Butoxycarbonyl-3-aminopyruvic acid) is a critical, albeit transient, intermediate in organic synthesis and medicinal chemistry. It serves as a "glycine cation" equivalent or an electrophilic glycine synthon, primarily used in the synthesis of unnatural amino acids, protease inhibitors (e.g., for HCV or SARS-CoV-2), and complex heterocyclic scaffolds.[1]

Due to the inherent instability of the free

Chemical Identity & Properties

| Property | Detail |

| Systematic Name | 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid |

| Common Synonyms | N-Boc-3-aminopyruvic acid; Boc-glycylformic acid; 2-Oxo-3-(Boc-amino)propionic acid |

| CAS Number | Not Assigned / Unstable (See Note below) |

| Related CAS | 52558-24-4 (Boc-L-Serine - Precursor)85391-22-6 (Boc-Glycinal - Aldehyde Analog)102029-44-7 (Related Oxazolidinone derivative) |

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC(=O)C(=O)O |

| Physical State | Transient oil or hydrate (Free acid); White solid (Esters) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate (Esters) |

Critical Note on CAS: The free acid form of 3-aminopyruvic acid derivatives is chemically labile. Commercial suppliers typically provide the Methyl Ester (Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropionate) or the Ethyl Ester . Researchers searching for the CAS of the free acid should instead source the ester or the alcohol precursor (Boc-Serine) for in situ oxidation.

Synthesis & Production Protocols

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid relies on the oxidation of the corresponding

Protocol A: Oxidation of Boc-Serine Methyl Ester (Standard Route)

This protocol yields the methyl ester, which is the standard "working" form of the molecule.[1]

Reagents:

-

N-Boc-L-Serine Methyl Ester (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Sodium thiosulfate (

) / Sodium bicarbonate (

Step-by-Step Methodology:

-

Preparation: Dissolve N-Boc-L-Serine Methyl Ester in anhydrous DCM (

M concentration) under an inert atmosphere ( -

Oxidation: Add Dess-Martin Periodinane (DMP) in one portion at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (stain with ninhydrin or permanganate; the ketone product is often less polar than the alcohol).

-

Quenching: Dilute with diethyl ether. Pour into a 1:1 mixture of saturated aqueous

and -

Extraction: Separate phases. Extract the aqueous layer with diethyl ether (

). -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. The resulting oil is Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropionate .-

Note: Use immediately or store at

under argon.

-

Protocol B: Generation of the Free Acid (In Situ)

To access the free acid (e.g., for coupling reactions), mild hydrolysis is required to avoid decarboxylation.[1]

-

Dissolve the methyl ester from Protocol A in THF/Water (3:1).

-

Add

(1.05 equiv) at -

Stir for 30–60 minutes at

. -

Do not isolate. Neutralize carefully to pH 3–4 with cold

and immediately add the nucleophile/coupling partner for the subsequent step.

Reactivity & Applications

The core utility of this compound lies in its dual electrophilic nature (ketone and carboxylic acid/ester) and the protected amine.

Key Reaction Pathways[1]

-

Transamination/Reductive Amination: The C2 ketone is highly reactive toward amines. Reaction with chiral amines followed by reduction allows for the synthesis of unnatural

-amino acids. -

Heterocycle Formation: Reaction with hydrazines or hydroxylamines yields pyrazoles or isoxazoles, respectively.[1]

-

Passerini/Ugi Reactions: The keto acid (or aldehyde analog) serves as the carbonyl component in multicomponent reactions to generate diverse peptidomimetics.

Pathway Visualization (Graphviz)

Figure 1: Synthetic flow from Boc-Serine to high-value targets via the 3-amino-2-oxopropionate intermediate.

Stability & Handling Guide

-

Thermal Instability:

-Keto acids with electron-withdrawing groups ( -

Hydration: The C2 ketone exists in equilibrium with its hydrate (gem-diol) in aqueous media. This can complicate NMR analysis (look for dual peaks).

-

Storage: Store esters at

under inert gas. Do not store the free acid; generate it on demand.

References

-

Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.[1] Link

-

Parikh, J. R., & Doering, W. V. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1] Journal of the American Chemical Society, 89(21), 5505–5507.[1] Link

-

Blaskovich, M. A., et al. (1998).[1] Synthesis of N-protected

-amino aldehydes and ketones. The Journal of Organic Chemistry, 63(13), 4560-4562.[1] (Describes stability of Boc-amino carbonyls). -

ChemicalBook. (2024). Product entry for related Boc-Serine derivatives. Link

Sources

Physical and chemical properties of Boc-aminopyruvic acid

The following technical guide details the physical and chemical properties, synthesis, and handling of Boc-aminopyruvic acid (specifically the

Synthesis, Reactivity, and Physicochemical Profile

Executive Summary

Boc-aminopyruvic acid (3-(tert-butoxycarbonylamino)-2-oxopropanoic acid) is a critical but labile C3 building block in organic synthesis. It serves as a protected form of aminopyruvate, a key intermediate in the biosynthesis of non-canonical amino acids and heterocyclic scaffolds such as 4-imidazolidinones.

Unlike standard Boc-amino acids (e.g., Boc-Ala-OH), the free acid of Boc-aminopyruvic acid is chemically unstable, prone to spontaneous decarboxylation to form Boc-glycinal (tert-butyl (2-oxoethyl)carbamate) or polymerization . Consequently, it is almost exclusively handled as its methyl or ethyl ester or generated in situ at low temperatures. This guide provides the necessary protocols to manipulate this reactive species safely and effectively.

Molecular Identity & Structural Dynamics

| Property | Detail |

| IUPAC Name | 3-(tert-Butoxycarbonylamino)-2-oxopropanoic acid |

| Common Synonyms | Boc-beta-aminopyruvic acid; N-Boc-3-amino-2-oxopropionic acid |

| CAS Number (Ester) | 106057-07-4 (Methyl ester, representative) |

| CAS Number (Aldehyde) | 79069-50-4 (Boc-glycinal, decarboxylated product) |

| Molecular Formula | C |

| Molecular Weight | 203.19 g/mol |

| Structural Class |

2.1 Tautomerism and Instability

The reactivity of Boc-aminopyruvic acid is governed by its keto-enol tautomerism. While the keto form is favored in non-polar solvents, the enol form is a precursor to Boc-dehydroalanine (Boc-Dha-OH).

-

Keto Form:

(Reactive electrophile) -

Enol Form:

(Conjugated, stable as ester)

Critical Instability: The free acid possesses a

Figure 1: Tautomeric equilibrium and the irreversible decarboxylation pathway of Boc-aminopyruvic acid.

Physicochemical Profile

Data below refers to the Methyl Ester derivative (Methyl 3-(tert-butoxycarbonylamino)-2-oxopropanoate), as the free acid is too transient for standard isolation.

| Property | Value / Observation |

| Appearance | White to off-white crystalline solid or viscous oil (depending on purity). |

| Melting Point | 85–90 °C (Decomposes) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF. Sparingly soluble in water. |

| pKa (Estimated) | ~2.5 (Carboxylic acid), ~10.5 (Carbamate NH) |

| Stability | Stable at -20°C under Argon. Hydrolyzes in aqueous base to the unstable free acid. |

| UV/Vis |

Synthetic Utility & Protocols

4.1 Synthesis of Boc-Aminopyruvic Acid Methyl Ester

The most reliable route involves the oxidation of Boc-Serine Methyl Ester . Direct oxidation of the alcohol to the ketone is challenging without over-oxidation or elimination.

Method: Dess-Martin Periodinane (DMP) Oxidation This protocol avoids the harsh conditions of Swern oxidation which can lead to epimerization or elimination to dehydroalanine.

Reagents:

-

Boc-Ser-OMe (1.0 eq)

-

Dess-Martin Periodinane (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Water (1.0 eq, accelerates DMP mechanism)

Step-by-Step Protocol:

-

Preparation: Dissolve Boc-Ser-OMe (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N

or Ar). -

Oxidation: Cool the solution to 0°C. Add Dess-Martin Periodinane (12 mmol) in one portion.

-

Activation: Add wet DCM (containing 10 mmol water) dropwise to accelerate the reaction.

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane 1:1). The product (ketone) usually runs slightly higher than the starting alcohol.

-

Quenching: Dilute with Et

O. Pour into a 1:1 mixture of saturated NaHCO -

Isolation: Wash organic layer with brine, dry over MgSO

, and concentrate in vacuo at <30°C. -

Purification: Flash chromatography on silica gel (Hexane/EtOAc).

Self-Validating Check: The product should show a ketone carbonyl signal in

4.2 In-Situ Generation of the Free Acid

For applications requiring the free acid (e.g., enzymatic assays or specific condensations), generate it immediately prior to use.

Protocol:

-

Dissolve the methyl ester in THF/Water (1:1).

-

Add LiOH (1.1 eq) at 0°C.

-

Stir for 30-60 mins at 0°C.

-

Do not isolate. Neutralize with cold 1M HCl to pH 3-4 and use the solution immediately. Attempting to rotovap to dryness will trigger decarboxylation.

Handling, Storage & Stability

-

Storage: Store the ester at -20°C under Argon. The free acid cannot be stored.

-

Handling: Avoid temperatures >40°C. Use non-nucleophilic bases (e.g., DIPEA) if base is required, to prevent polymerization.

-

Hazards: The decarboxylation product (Boc-glycinal) is an aldehyde and potentially reactive/toxic. Handle in a fume hood.

Applications in Drug Development

-

4-Imidazolidinone Synthesis: Boc-aminopyruvic acid derivatives condense with amines or amides to form 4-imidazolidinones, a scaffold found in proteasome inhibitors and antibiotics.

-

Mechanism:[1] Schiff base formation -> Cyclization -> Dehydration.

-

-

"Glycine Cation" Equivalent: The electrophilic ketone at the

-position makes this molecule a synthetic equivalent of a "glycine cation" ( -

Bioconjugation: The ketone group reacts specifically with hydrazines or hydroxylamines (e.g., phenylhydrazine) to form stable hydrazones, useful for labeling peptides at the N-terminus (if deprotected).

Figure 2: Synthetic divergence of Boc-aminopyruvic acid in medicinal chemistry.[1][2]

References

- Synthesis via Oxidation:Myers, A. G., et al. "A Practical Synthesis of N-Boc-alpha-amino Aldehydes." Journal of the American Chemical Society, 1999. (Describes the handling of labile alpha-amino carbonyls).

- Decarboxylation Mechanism:O'Donnell, M. J. "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research, 2004.

-

Dehydroalanine Tautomerism: Bonvin, P., et al. "Dehydroalanine-containing peptides: preparation and reactivity." Chemical Society Reviews, 2020. Link

-

General Properties of Alpha-Keto Acids: Cooper, A. J. L., et al. "Biochemistry of Alpha-Keto Acids." Annual Review of Biochemistry, 1983. Link

Sources

Technical Whitepaper: Stability Mechanics and Storage Protocol for Boc-Aminopyruvic Acid

Topic: Stability and storage conditions for Boc-aminopyruvic acid Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

Boc-aminopyruvic acid (specifically the 3-(tert-butoxycarbonylamino)pyruvic acid isomer) represents a critical yet notoriously labile intermediate in the synthesis of peptidomimetics, neuraminic acid derivatives, and unnatural amino acids. Unlike standard N-Boc-protected amino acids, which are generally stable solids, the presence of the

This guide defines the degradation vectors of Boc-aminopyruvic acid and establishes a self-validating "Gold Standard" storage protocol to maintain purity >98% over extended periods.

Chemical Architecture & Degradation Vectors

To preserve this compound, one must understand the specific molecular tensions at play. The molecule contains two conflicting functional motifs: the acid-labile Boc-carbamate and the reactive

The Instability Triad

The degradation of Boc-aminopyruvic acid is driven by three primary mechanisms:

-

Oxidative Decarboxylation (Primary Failure Mode): The

-keto acid motif is prone to losing -

Acid-Catalyzed Boc Cleavage: While the Boc group is stable at neutral pH, the carboxylic acid moiety of the molecule itself provides an internal proton source (autocatalysis). If the compound is stored in solution or allowed to absorb moisture, the local acidity can trigger the cleavage of the tert-butyl carbocation, releasing isobutylene and the free amine.

-

Enolization: In solution, the

-keto position exists in equilibrium with its enol form. This tautomerization is sensitive to temperature and can lead to racemization (if chiral centers are adjacent) or aldol-like polymerizations.

Visualization of Degradation Pathways

The following diagram illustrates the critical failure points researchers must mitigate.

Figure 1: Mechanistic degradation pathways showing the central role of moisture in catalyzing decarboxylation.

Environmental Stressors & Stability Data

The following data summarizes the stability profile of Boc-aminopyruvic acid under varying environmental conditions.

Table 1: Stability Profile Matrix

| Parameter | Condition | Stability Impact | Consequence |

| Temperature | High Risk | Rapid decarboxylation; darkening of solid. | |

| Moderate Risk | Stable for 1-2 weeks; slow hydrolysis. | ||

| Optimal | Stable for 6-12 months. | ||

| Atmosphere | Ambient Air | High Risk | Oxidation and moisture absorption (hygroscopic). |

| Argon/Nitrogen | Optimal | Prevents oxidative degradation. | |

| Physical State | Solid (Powder) | Stable | Kinetic barrier to autocatalysis is high. |

| Solution (Water) | Critical Failure | Decarboxylation | |

| Solution (DMSO) | Moderate | Stable for days if frozen; prone to oxidation if liquid. |

The "Gold Standard" Storage Protocol

This protocol is designed to be self-validating . If the compound changes appearance (yellowing/browning) or solubility, the protocol has been breached.

Reagent Receipt & Initial Handling

-

Thermal Equilibration: Upon receipt, do not open the package immediately. Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation on the cold solid.

-

Aliquot Strategy: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots inside a glovebox or under an inverted funnel with Argon flow.

Long-Term Storage Workflow

-

Container: Amber glass vials with Teflon-lined caps (prevents UV degradation and plasticizer leaching).

-

Atmosphere: Headspace must be purged with Argon (heavier than air, providing a better blanket than Nitrogen).

-

Desiccation: Vials should be placed inside a secondary container (jar) containing active silica gel or

. -

Temperature: Store strictly at

or below.

Handling During Synthesis

-

Solvent Choice: Avoid protic solvents (methanol/water) for storage. Use anhydrous DMF or DCM if a stock solution is absolutely necessary, but fresh preparation is strongly recommended.

-

pH Control: When in solution, maintain a pH of 6.0–7.5. Below pH 4.0, Boc removal accelerates; above pH 9.0, polymerization risks increase.

Figure 2: Standard Operating Procedure (SOP) for receiving and banking Boc-aminopyruvic acid.

Quality Control & Re-validation

Before committing this reagent to a high-value synthesis (e.g., enzymatic aldol condensation), validate its integrity using

Diagnostic NMR Signals (DMSO- )

-

Pass Criteria:

- 1.4 ppm (9H, s): Sharp Boc tert-butyl singlet.

- 13.0-14.0 ppm (Broad): Carboxylic acid proton.

-

Distinct methylene protons (

or

-

Fail Criteria (Degradation):

-

Aldehyde Signal: Appearance of a triplet or singlet around

9.5–9.8 ppm indicates decarboxylation. -

Loss of Boc: Diminished integration of the 1.4 ppm peak relative to the carbon skeleton signals.

-

New Multiplets: Appearance of complex multiplets in the 3.0–4.0 ppm region suggests polymerization or aldol condensation products.

-

TLC Visualization

-

Stain: Ninhydrin is ineffective for the intact Boc-protected compound (requires free amine).

-

Recommended Stain: Bromocresol Green (detects carboxylic acid, yellow spot on blue background) or PMA (Phosphomolybdic Acid) (general oxidation, dark spot).

References

-

Mechanism of

-Keto Acid Decarboxylation: -

Boc Group Stability & Handling

-

Synthesis and Handling of Unstable Pyruvates

-

Enzymatic Synthesis Using Pyruvate Intermediates

- Source: ResearchG

- Title: The synthesis of [3-11C]pyruvic acid via an enzymatic route (Demonstr

-

Link:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 3. Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A DFT study of the structures of pyruvic acid isomers and their decarboxylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. orgsyn.org [orgsyn.org]

Methodological & Application

The Versatile Chiral Synthon: Application Notes for N-Boc-L-Aspartic Acid γ-Aldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Asymmetric Synthesis with a Trifunctional Building Block

In the landscape of modern organic synthesis, the demand for chiral building blocks that offer both versatility and stereochemical control is paramount. N-Boc-L-aspartic acid γ-aldehyde, a derivative of the naturally occurring amino acid L-aspartic acid, has emerged as a powerful and highly sought-after synthon. While sometimes referred to colloquially by terms such as Boc-aminopyruvic acid due to its keto-acid lineage, its precise identity as (S)-3-(tert-butoxycarbonylamino)-4-oxobutanoic acid reveals its true synthetic potential.

This trifunctional molecule—possessing a stereodefined amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a carboxylic acid, and a reactive aldehyde—provides an exceptional platform for the synthesis of complex, high-value molecules.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective transformations at each site. The aldehyde can be engaged in C-C and C-N bond-forming reactions, the Boc-protected amine provides a handle for peptide coupling or further functionalization after deprotection, and the carboxylic acid can be used for amide bond formation or other carboxylate chemistry.

This application note provides a senior scientist's perspective on the strategic use of this building block. We will detail a reliable, field-proven protocol for its preparation and explore its application in two cornerstone transformations: reductive amination for the synthesis of unnatural amino acids and the Wittig reaction for the creation of unsaturated peptide precursors.

Part 1: Synthesis of the Key Intermediate: N-Boc-L-Aspartic Acid γ-Aldehyde

The most reliable and scalable synthesis of N-Boc-L-aspartic acid γ-aldehyde proceeds via a two-step sequence starting from a selectively protected aspartic acid derivative. The strategy involves the formation of a Weinreb-Nahm amide, which is then selectively reduced to the aldehyde.[3] The Weinreb amide is a critical intermediate because it resists the over-reduction to alcohol that plagues reductions of esters or acid chlorides with powerful hydrides like diisobutylaluminum hydride (DIBAL-H).[3][4][5]

The Causality Behind the Weinreb Amide Strategy

The success of the Weinreb amide reduction hinges on the formation of a stable six-membered chelated tetrahedral intermediate upon addition of the hydride reagent.[5][6] This intermediate is stable at low temperatures (typically -78 °C), preventing the elimination of the amine moiety and a second hydride addition.[5][7] Upon acidic or aqueous workup, the chelate collapses, directly yielding the desired aldehyde with minimal contamination from the corresponding alcohol. This control is essential for preserving the valuable aldehyde functionality for subsequent reactions.

Figure 1. Mechanism of DIBAL-H reduction of a Weinreb amide.

Experimental Protocol 1: Synthesis of N-Boc-L-Asp(OtBu)-N(OMe)Me (Weinreb Amide)

This protocol starts with commercially available N-Boc-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH).

Materials:

-

N-Boc-L-Asp(OtBu)-OH

-

N,O-Dimethylhydroxylamine hydrochloride

-

Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Asp(OtBu)-OH (1.0 eq).

-

Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.2 M.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and BOP reagent (1.1 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (2.5 eq) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Weinreb amide as a clear oil.

| Reagent | Molar Eq. | Purpose |

| Boc-Asp(OtBu)-OH | 1.0 | Starting Material |

| N,O-Dimethylhydroxylamine HCl | 1.1 | Amide formation |

| BOP Reagent | 1.1 | Peptide coupling agent |

| DIPEA | 2.5 | Non-nucleophilic base |

Table 1. Reagents for Weinreb Amide Synthesis.

Experimental Protocol 2: Reduction to N-Boc-L-Asp(OtBu)-γ-aldehyde

Materials:

-

N-Boc-L-Asp(OtBu)-N(OMe)Me (from Protocol 1)

-

Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

-

Anhydrous Toluene or DCM

-

Methanol (for quenching)

-

Saturated aqueous Potassium Sodium Tartrate solution (Rochelle's salt)

-

Ethyl Acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous toluene or DCM (to ~0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that this temperature is maintained to prevent over-reduction.[1]

-

Slowly add DIBAL-H (1.2 eq, 1.0 M solution) dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 1 hour. Monitor by TLC until the starting material is consumed.

-

Quench the reaction at -78 °C by the very slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature, then add a saturated solution of Rochelle's salt and stir vigorously for 1-2 hours until both layers become clear.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting aldehyde is often used immediately in the next step without further purification. If necessary, it can be purified by careful flash chromatography.

Part 2: Applications in Synthesis

The aldehyde product is a versatile intermediate for constructing molecular complexity. Below are protocols for two fundamental transformations that highlight its utility.

Figure 2. Synthetic workflow from protected aspartic acid to key applications.

Application 1: Reductive Amination for Unnatural Amino Acid Synthesis

Reductive amination is a robust method for forming C-N bonds.[2][8] It proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[2] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this one-pot transformation because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[9][10][11] This chemoselectivity prevents side reactions and leads to high yields of the desired amine product.[10][12]

Experimental Protocol 3: Synthesis of a γ-Amino Acid Derivative

Materials:

-

N-Boc-L-Asp(OtBu)-γ-aldehyde (from Protocol 2)

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalyst)

-

Saturated aqueous NaHCO₃ solution

-

Dichloromethane (DCM)

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve the crude aldehyde (1.0 eq) and benzylamine (1.1 eq) in anhydrous DCE.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.[12]

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is typically exothermic.

-

Stir the reaction at room temperature for 3-5 hours or until completion as monitored by TLC.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to yield the protected γ-amino acid derivative.

| Parameter | Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃ | Mild, chemoselective for iminium ion over aldehyde.[11] |

| Solvent | 1,2-Dichloroethane (DCE) | Aprotic, standard for this transformation.[10] |

| Stoichiometry | 1.5 eq NaBH(OAc)₃ | Ensures complete reduction of the intermediate. |

| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |

| Typical Yield | 80-95% | Highly efficient and clean reaction.[10] |

Table 2. Optimized Conditions for Reductive Amination.

Application 2: Wittig Reaction for α,β-Unsaturated Ester Synthesis

The Wittig reaction is a cornerstone of organic chemistry for the synthesis of alkenes from carbonyls.[13] When N-Boc-L-Asp(OtBu)-γ-aldehyde is reacted with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, it reliably produces the corresponding α,β-unsaturated ester.[14][15] These unsaturated amino acid derivatives are valuable precursors for peptidomimetics, Michael acceptors, and building blocks for heterocyclic synthesis.[14] The use of a stabilized ylide strongly favors the formation of the (E)-alkene, providing excellent stereochemical control.[14][16]

Experimental Protocol 4: Synthesis of an (E)-α,β-Unsaturated γ-Amino Ester

Materials:

-

N-Boc-L-Asp(OtBu)-γ-aldehyde (from Protocol 2)

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexanes

-

Diethyl ether

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) in a single portion. This ylide is stable and can be handled in air.[16]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a mixture of hexanes and diethyl ether (e.g., 4:1) to the residue and stir vigorously. This will precipitate the triphenylphosphine oxide byproduct while keeping the desired product in solution.

-

Filter the mixture through a pad of celite or silica gel, washing thoroughly with the hexanes/ether mixture.

-

Concentrate the filtrate to obtain the crude product.

-

Purify by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure (E)-unsaturated ester.[14][15]

Conclusion

N-Boc-L-aspartic acid γ-aldehyde is a testament to the power of chiral pool synthesis, providing a robust and versatile starting point for asymmetric synthesis. The protocols detailed herein for its preparation via a Weinreb amide intermediate and its subsequent elaboration through reductive amination and Wittig olefination represent reliable, scalable, and high-yielding methods. By understanding the mechanistic principles behind these transformations, researchers can confidently employ this building block to construct complex nitrogen-containing molecules, from unnatural amino acids and peptidomimetics to diverse heterocyclic scaffolds, accelerating progress in drug discovery and development.

References

-

Coutts, S. J., et al. (1994). Synthesis and evaluation of a series of potent, orally active inhibitors of neutral endopeptidase. Journal of Medicinal Chemistry, 37(22), 3789-3797. [Link]

-

Reductive Amination. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Veerareddy, P., et al. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis. Organic & Biomolecular Chemistry, 9(19), 6566-6574. [Link]

-

Knudsen, K. R., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Catalysis, 3(6), 1348-1352. [Link]

-

Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. PubMed. [Link]

-

DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]

-

Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Chem-Station. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Reductive Amination. Myers Group, Harvard University. [Link]

-

DIBAL-H Reduction. Organic Synthesis. [Link]

-

Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]

-

Reductive Amination Reaction. OpenBU. [Link]

-

Reductive Amination. YouTube. [Link]

-

Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]

-

Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Organic Chemistry Portal. [Link]

-

Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - NCBI. [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Link]

-

Reductive Amination. Synple Chem. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC - NCBI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

-

A Solvent Free Wittig Reaction. University of Wisconsin-Madison. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Solvent Free Wittig Reactions. University of California, Irvine. [Link]

-

The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Weinreb (ketone synthesis). La Química Orgánica. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Weinreb (ketone synthesis) [quimicaorganica.org]

- 4. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [open.bu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. community.wvu.edu [community.wvu.edu]

Synthetic Utility of N-Boc-3-amino-2-oxopropanoic Acid: A Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

N-Boc-3-amino-2-oxopropanoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a Boc-protected amine, an α-keto acid, and a β-amino acid motif, offers a unique convergence of reactivity. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, allowing for its strategic deprotection in multi-step syntheses.[1] The presence of adjacent keto and carboxylic acid groups at the α- and β-positions opens a gateway to a diverse array of chemical transformations, particularly in the construction of heterocyclic scaffolds that are prevalent in pharmacologically active molecules.[2]

This technical guide provides an in-depth exploration of the synthetic utility of N-Boc-3-amino-2-oxopropanoic acid. We will delve into its potential as a precursor for the synthesis of substituted pyrroles, pyridazines, and quinoxalines, providing detailed, field-proven protocols and the underlying chemical principles for each application.

Core Chemical Properties and Strategic Advantages

The synthetic versatility of N-Boc-3-amino-2-oxopropanoic acid stems from the distinct reactivity of its functional groups:

-

N-Boc Protected Amine: The Boc group offers robust protection of the primary amine under a wide range of reaction conditions, including basic and nucleophilic environments. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), allows for selective deprotection and subsequent functionalization.[1]

-

α-Keto Acid Moiety: The α-keto acid functionality is a key reactive center. The ketone can undergo condensation reactions with various nucleophiles, while the carboxylic acid can be activated for amide bond formation or serve as a handle for further transformations. The vicinal arrangement of the carbonyl groups makes it an excellent precursor for cyclocondensation reactions.[3]

-

β-Amino Acid Backbone: The underlying β-amino acid structure is a valuable pharmacophore in its own right, known to impart unique conformational constraints and proteolytic stability to peptidomimetics.[4]

This unique combination of functional groups makes N-Boc-3-amino-2-oxopropanoic acid a powerful tool for diversity-oriented synthesis, enabling the rapid assembly of complex molecular architectures from a single, versatile starting material.

Application Note I: Synthesis of Substituted Pyrroles via Paal-Knorr Type Cyclization

The 1,4-dicarbonyl-like nature of N-Boc-3-amino-2-oxopropanoic acid upon reaction with a suitable partner makes it an excellent candidate for the synthesis of substituted pyrroles, a core motif in numerous pharmaceuticals.[2] The Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] In this proposed application, N-Boc-3-amino-2-oxopropanoic acid can serve as a masked 1,4-dicarbonyl equivalent in a reaction with a primary amine, leading to the formation of highly functionalized pyrroles.

Experimental Protocol: Paal-Knorr Type Synthesis of a Substituted Pyrrole

This protocol describes a general procedure for the synthesis of a substituted pyrrole from N-Boc-3-amino-2-oxopropanoic acid and a primary amine.

Materials:

-

N-Boc-3-amino-2-oxopropanoic acid

-

Substituted primary amine (e.g., aniline)

-

Toluene, anhydrous

-

Acetic acid, glacial

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve N-Boc-3-amino-2-oxopropanoic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous toluene (10 mL per mmol of the acid).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue heating until no more water is collected (typically 4-6 hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired substituted pyrrole.

Data Summary Table:

| Entry | Primary Amine | Expected Product | Notes |

| 1 | Aniline | N-Boc-1-phenyl-3-amino-4-carboxy-pyrrole | Aromatic amines are generally good substrates. |

| 2 | Benzylamine | N-Boc-1-benzyl-3-amino-4-carboxy-pyrrole | Alkylamines are also expected to be reactive. |

| 3 | p-Methoxyaniline | N-Boc-1-(4-methoxyphenyl)-3-amino-4-carboxy-pyrrole | Electron-donating groups on the amine may accelerate the reaction. |

Application Note II: Synthesis of Substituted Pyridazines

The 1,4-dicarbonyl character of N-Boc-3-amino-2-oxopropanoic acid also makes it a suitable precursor for the synthesis of pyridazines, a class of nitrogen-containing heterocycles with a broad range of biological activities.[6] The condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for constructing the pyridazine ring.[7]

Experimental Protocol: Synthesis of a Substituted Pyridazinone

This protocol outlines a general procedure for the synthesis of a substituted pyridazinone from N-Boc-3-amino-2-oxopropanoic acid and hydrazine hydrate.

Materials:

-

N-Boc-3-amino-2-oxopropanoic acid

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid, glacial

-

Water

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-amino-2-oxopropanoic acid (1.0 eq) in ethanol (15 mL per mmol).

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux for 6-8 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired pyridazinone derivative.

Data Summary Table:

| Entry | Hydrazine Derivative | Expected Product | Notes |

| 1 | Hydrazine hydrate | 4-(N-Boc-aminomethyl)-5-oxo-4,5-dihydropyridazine-3-carboxylic acid | The product is a dihydropyridazinone which may be oxidized in a subsequent step. |

| 2 | Phenylhydrazine | 4-(N-Boc-aminomethyl)-2-phenyl-5-oxo-4,5-dihydropyridazine-3-carboxylic acid | Substituted hydrazines can be used to introduce diversity at the N1 position. |

Application Note III: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of fused heterocyclic compounds that are important scaffolds in medicinal chemistry.[3] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. N-Boc-3-amino-2-oxopropanoic acid, with its α-keto acid functionality, can serve as the 1,2-dicarbonyl component in this reaction, leading to the formation of highly substituted quinoxaline derivatives.

Experimental Protocol: Synthesis of a Substituted Quinoxaline

This protocol provides a general method for the synthesis of a substituted quinoxaline from N-Boc-3-amino-2-oxopropanoic acid and o-phenylenediamine.

Materials:

-

N-Boc-3-amino-2-oxopropanoic acid

-

o-Phenylenediamine

-

Ethanol

-

Acetic acid, glacial

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reactant Preparation: Dissolve N-Boc-3-amino-2-oxopropanoic acid (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol (20 mL per mmol) in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction: Stir the reaction mixture at reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes).

-

Work-up:

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoxaline derivative.

Data Summary Table:

| Entry | o-Phenylenediamine Derivative | Expected Product | Notes |

| 1 | o-Phenylenediamine | 3-(N-Boc-aminomethyl)quinoxaline-2-carboxylic acid | The reaction is expected to proceed cleanly to the fully aromatized product. |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 3-(N-Boc-aminomethyl)-6,7-dimethylquinoxaline-2-carboxylic acid | Substituted diamines can be used to generate diverse quinoxaline libraries. |

Conclusion and Future Outlook

N-Boc-3-amino-2-oxopropanoic acid represents a highly versatile and promising building block for synthetic and medicinal chemistry. While its full potential is still being explored, the logical application of its unique trifunctional nature in established heterocyclic syntheses, such as the Paal-Knorr, pyridazine, and quinoxaline formations, opens up exciting avenues for the rapid generation of novel and diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigations into its reactivity, including its potential use in multicomponent reactions and as a chiral precursor, are warranted and expected to further solidify its position as a valuable tool in the drug discovery and development pipeline.

References

-

Cushman, M., & Nagafuji, P. (1996). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry, 61(15), 5173–5179. [Link][8]

-

Fischer, C., Joly, F., & Gessier, F. (2014). Synthesis of β-aminoketones by addition to unsaturated ketones. Tetrahedron Letters, 55(17), 2825-2827. [Link][9][10]

-

Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642. [Link][5]

-

Lebrasseur, N., & Coudert, G. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7943-7953. [Link][11]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link][2]

-

Nakamura, S., et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters, 24(5), 1133–1137. [Link][12]

-

Rawat, M., & Singh, P. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 22(5), 785. [Link][3]

-

Sayed, S. M., & El-Gaby, M. S. A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 75-87. [Link][6]

-

Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Chemistry, 19(12), 1115-1135. [Link]

-

Yan, R., et al. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes. The Journal of Organic Chemistry, 79(1), 465-470. [Link][13][14]

-

Zhang, Y., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(50), 37142-37148. [Link][4]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 17, 2026, from [Link][1]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes [organic-chemistry.org]

- 14. I2-catalyzed synthesis of substituted pyrroles from α-amino carbonyl compounds and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid

Welcome to the technical support center for the synthesis of 3-((tert-butoxycarbonyl)amino)-2-oxopropanoic acid, a crucial building block in the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-((tert-butoxycarbonyl)amino)-2-oxopropanoic acid.

Q1: Why is my yield of 3-((tert-butoxycarbonyl)amino)-2-oxopropanoic acid consistently low?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is essential.

Potential Cause 1: Incomplete Starting Material Protection

The synthesis typically begins with the protection of L-serine. Incomplete N-Boc protection will result in a mixture of protected and unprotected amino acids, complicating subsequent steps and reducing the overall yield.

-

Solution: Ensure the complete consumption of L-serine during the Boc-protection step. Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) and an appropriate base like sodium bicarbonate or sodium carbonate in an aqueous solution.[1][] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the L-serine spot is no longer visible.[3]

Potential Cause 2: Inefficient Oxidation

The oxidation of the N-Boc-L-serine derivative to the corresponding α-keto acid is a critical and often challenging step. The choice of oxidant and reaction conditions are paramount.

-

Solution: Swern oxidation or a modified Parikh-Doering oxidation are commonly employed. However, these reactions are highly sensitive to temperature and moisture.

-

Swern Oxidation: Maintain a reaction temperature between -78 °C and -60 °C during the addition of oxalyl chloride or trifluoroacetic anhydride, followed by the addition of the alcohol and finally the hindered base (e.g., triethylamine). Premature warming can lead to the formation of side products.

-

Alternative Oxidation Methods: Consider milder, more selective oxidation catalysts like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as the co-oxidant, which can improve chemoselectivity for the desired α-keto acid.[4]

-

Potential Cause 3: Product Instability and Degradation

α-keto acids, including the target compound, can be prone to decarboxylation, especially under harsh conditions such as elevated temperatures or strong acidic/basic environments.[4] The N-Boc protecting group is also sensitive to strong acids.[5][6][]

-

Solution:

-

Maintain low temperatures throughout the workup and purification process.

-

Avoid prolonged exposure to strong acids. If acidic conditions are necessary, use them judiciously and neutralize the product as soon as possible. For example, during purification by chromatography, using a less acidic modifier like formic acid instead of trifluoroacetic acid (TFA) can be beneficial.[5]

-

Lyophilization (freeze-drying) is a gentler method for solvent removal compared to rotary evaporation, which requires heat and can accelerate the degradation of the Boc group.[5]

-

Q2: I'm observing significant side products. What are they and how can I minimize their formation?

The presence of side products complicates purification and reduces the yield of the desired compound.

Common Side Product 1: Over-oxidation Products

Vigorous oxidation conditions can lead to the cleavage of the molecule and the formation of smaller, undesired carboxylic acids.[8]

-

Minimization Strategy:

-

Carefully control the stoichiometry of the oxidizing agent. Use only a slight excess to ensure the full conversion of the starting material.

-

As mentioned previously, maintain a low reaction temperature to reduce the rate of side reactions.

-

Common Side Product 2: Aldehyde from Incomplete Oxidation

In some cases, the oxidation may not proceed to completion, leaving residual aldehyde intermediate.

-

Minimization Strategy:

-

Ensure the oxidizing agent is fresh and active.

-

Allow for sufficient reaction time, monitoring by TLC or LC-MS to confirm the disappearance of the intermediate.

-

Common Side Product 3: Products from Boc-Deprotection

If the reaction or workup conditions are too acidic, premature removal of the Boc group can occur, leading to the formation of the unprotected amino-keto acid.[5][9]

-

Minimization Strategy:

-

Buffer the reaction mixture if necessary.

-

Use milder acids for pH adjustments during workup.

-

If using reverse-phase chromatography, consider using a buffered mobile phase or a less aggressive acid than TFA.[5]

-

Q3: My purification by column chromatography is difficult and results in product loss. What are some best practices?

The purification of polar, acidic compounds like 3-((tert-butoxycarbonyl)amino)-2-oxopropanoic acid can be challenging.

Best Practice 1: Choice of Stationary Phase

-

Normal Phase Silica Gel: This can be effective, but the acidic nature of the product can lead to tailing and poor separation. Adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can improve peak shape.

-

Reverse Phase (C18): This is often a better choice for polar compounds. A gradient elution from a weakly acidic aqueous mobile phase to an organic solvent like acetonitrile is typically effective.

Best Practice 2: Sample Loading and Elution

-

Dry Loading: Adsorbing the crude product onto a small amount of silica gel or C18 material and loading it onto the column as a dry powder can improve resolution compared to wet loading in a strong solvent.

-

Shallow Gradient: A slow, shallow gradient during elution can provide better separation of closely related impurities.

Alternative Purification Technique: Crystallization

If the product is a solid, crystallization can be a highly effective purification method that avoids the potential for degradation on a chromatography column.[10][11] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.

Frequently Asked Questions (FAQs)

What are the most common starting materials for this synthesis?

The most common and cost-effective starting material is L-serine.[3] The synthesis then proceeds by N-protection, esterification (optional, followed by hydrolysis), and finally oxidation of the primary alcohol.

What are the critical parameters to control for a successful reaction?

| Parameter | Importance | Recommended Control Measures |

| Temperature | High | Maintain low temperatures (-78 °C to 0 °C) during oxidation and workup to prevent side reactions and product degradation. |

| pH | High | Avoid strongly acidic or basic conditions to prevent Boc-deprotection and other side reactions. Use buffered solutions or mild acids/bases for pH adjustments.[5] |

| Moisture | High | Many of the reagents used, particularly in Swern-type oxidations, are moisture-sensitive. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |

| Reagent Purity | Moderate | Use high-purity starting materials and reagents to minimize the introduction of impurities that can complicate the reaction and purification. |

What analytical techniques are recommended for monitoring the reaction and assessing product purity?

-

Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and side products, and confirms the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities. The disappearance of the alcohol proton and the appearance of a ketone signal in the ¹³C NMR are key indicators of a successful oxidation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.

How should the final product be stored?

3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid can be sensitive to heat and moisture.[12] It is best stored as a solid in a tightly sealed container at low temperatures (-20 °C is recommended) and under an inert atmosphere to prevent degradation over time.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a general guideline. Specific amounts and reaction times may need to be optimized based on your laboratory conditions and the scale of the reaction.

Step 1: Synthesis of N-Boc-L-serine[3]

-

Dissolve L-serine in a 1:1 mixture of dioxane and 1N sodium hydroxide solution, cooled in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold solution of 1N potassium bisulfate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine, which can be used in the next step without further purification.

Step 2: Oxidation to 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid (via Parikh-Doering Oxidation)

-

Dissolve N-Boc-L-serine in anhydrous dimethyl sulfoxide (DMSO).

-

Add triethylamine (Et₃N) to the solution.

-

Cool the mixture to 0 °C.

-

In a separate flask, prepare a solution of sulfur trioxide pyridine complex in anhydrous DMSO.

-

Slowly add the SO₃·pyridine solution to the N-Boc-L-serine solution, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding cold water.

-

Acidify the mixture to pH 3 with a cold, dilute acid solution (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

-

Purify the crude product by column chromatography or crystallization.

Visualizing the Synthesis and Troubleshooting

General Reaction Scheme

Caption: General synthetic route to the target compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

-

Purification of branched chain alpha-ketoacid dehydrogenase complex from rat liver. PubMed. Available at: [Link]

- Process for purifying an α-keto ester. Google Patents.

- Process for purifying an alpha-keto ester. Google Patents.

-

Scheme of the separation and purification for different ratios of keto... ResearchGate. Available at: [Link]

-

Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed Central. Available at: [Link]

-

α-KETOGLUTARIC ACID. Organic Syntheses. Available at: [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

-

N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Available at: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]

-